Diethyl succinate

Catalog No.
S584679
CAS No.
123-25-1
M.F
C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
C8H14O4
M. Wt
174.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl succinate

CAS Number

123-25-1

Product Name

Diethyl succinate

IUPAC Name

diethyl butanedioate

Molecular Formula

C8H14O4
CH3CH2OCO(CH2)2COOCH2CH3
C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

DKMROQRQHGEIOW-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)OCC

Solubility

0.11 M
19.1 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.2
1 mL in 50 mL water; miscible in alcohol, ether, oils

Synonyms

Butanedioic Acid Diethyl Ester; Succinic Acid Diethyl Ester;1,4-Diethyl Butanedioate; Butandioic Acid Diethyl Ester; Clorius; DESU; Diethyl Butanedioate; Diethyl succinate; Ethyl succinate; NSC 8875

Canonical SMILES

CCOC(=O)CCC(=O)OCC

Modulating Microglial Activity:

  • Microglia are immune cells in the brain that play a crucial role in maintaining a healthy brain environment. However, their overactivation can contribute to neuroinflammation, a hallmark of many neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Studies suggest that Diethyl succinate can modulate microglial activity, potentially offering therapeutic benefits. Research shows it can:
    • Reduce mitochondrial fission: This refers to the division of mitochondria, the cell's powerhouses, into smaller, dysfunctional units. Diethyl succinate's ability to inhibit this process may protect against cellular stress and damage [Source: National Institutes of Health (.gov) ].
    • Lower reactive oxygen species (ROS) production: ROS are molecules that can damage cells. Studies suggest Diethyl succinate can decrease ROS production in microglia exposed to a harmful stimulus, potentially offering neuroprotective effects [Source: National Institutes of Health (.gov) ].

These findings suggest Diethyl succinate could be further explored as a potential therapeutic strategy for neuroinflammatory conditions.

Investigating Succinate Metabolism:

  • Succinate is a key intermediate in the tricarboxylic acid cycle (TCA cycle), also known as the Krebs cycle, a fundamental metabolic pathway in cells.
  • Diethyl succinate, being an ester derivative of succinate, can be used to study succinate metabolism and its role in various cellular processes.
  • Research suggests that excess intracellular succinate can activate the succinate receptor 1 (SUCNR1), leading to increased inflammation in specific contexts [Source: National Institutes of Health (.gov) ].

Molecular Structure Analysis

Diethyl succinate features a central chain of four carbon atoms. Two carboxylic acid groups (COOH) are replaced by ester groups (COOCH₂CH₃) at each end, resulting in the overall structure (CH₂CO₂Et)₂ []. The presence of two ester groups makes diethyl succinate a diester, a key functional group in organic chemistry. The molecule has a relatively simple structure, but the presence of the ester functionalities grants it reactivity and the ability to participate in various chemical transformations [].


Chemical Reactions Analysis

Diethyl succinate's significance lies in its involvement in numerous organic reactions. Here are some key examples:

  • Synthesis

    Diethyl succinate is typically synthesized through Fischer esterification. This process involves reacting succinic acid with ethanol in the presence of an acid catalyst, as shown in the balanced equation:

    HOOC-CH₂-CH₂-COOH + 2 CH₃CH₂OH → (CH₃CH₂OCO-CH₂-CH₂-COOCH₂CH₃)₂ + H₂O []

  • Acyloin Condensation

    Diethyl succinate can undergo acyloin condensation to form cyclic ketones. When treated with sodium metal, it condenses to yield 2-hydroxycyclobutanone [].

  • Stobbe Condensation

    This reaction involves treating diethyl succinate with a strong base and an aldehyde or ketone. It results in the formation of a,β-unsaturated esters with various applications [].

    (CH₃CH₂OCO-CH₂-CH₂-COOCH₂CH₃)₂ + R-CHO + Base → R-CH=CH-COOCH₂CH₃ + Other products (where R is an alkyl or aryl group) []

  • Precursor Synthesis

    Diethyl succinate serves as a precursor for various other valuable compounds. For example, condensation with oxalate esters allows the synthesis of ketoglutaric acid, an important intermediate in the citric acid cycle [].


Physical And Chemical Properties Analysis

  • Melting Point: Not applicable, as diethyl succinate is a liquid at room temperature.
  • Boiling Point: 217 °C (422.6 °F) []
  • Solubility: Slightly soluble in water (due to the polar ester groups), but miscible with most organic solvents [].
  • Density: 1.047 g/mL []
  • Stability: Relatively stable under normal storage conditions. However, it can hydrolyze (react with water) under acidic or basic conditions to regenerate succinic acid and ethanol [].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless mobile liquid with faint pleasant odou

XLogP3

1.2

Boiling Point

217.7 °C
217 °C

Flash Point

90 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.01

Density

d204 1.04
1.04 g/cm³
1.031-1.041

LogP

1.2 (LogP)
1.20

Melting Point

-21.0 °C
Mp -21 °
-21°C
-21 °C

UNII

ELP55C13DR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 398 of 400 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.04 mmHg
Vapor pressure, kPa at 55 °C: 0.133

Other CAS

68989-32-2
123-25-1

Wikipedia

Diethyl succinate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient

General Manufacturing Information

Butanedioic acid, 1,4-diethyl ester: ACTIVE
Butanedioic acid, di-C8-26-alkyl esters: ACTIVE

Dates

Modify: 2023-08-15

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